

An In-Depth Technical Guide to 4-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2,3-difluorophenol**

Cat. No.: **B118781**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-difluorophenol is a halogenated aromatic organic compound that serves as a versatile building block in the synthesis of complex molecules. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on a phenol ring, imparts specific reactivity and properties that are highly valuable in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, safety information, and potential applications of **4-Bromo-2,3-difluorophenol**.

Chemical and Physical Properties

4-Bromo-2,3-difluorophenol, with the IUPAC name **4-bromo-2,3-difluorophenol**, is a solid at room temperature.^[1] A summary of its key quantitative data is presented in the table below.

Property	Value	Reference
IUPAC Name	4-bromo-2,3-difluorophenol	[2]
CAS Number	144292-32-0	[3]
Molecular Formula	C ₆ H ₃ BrF ₂ O	[2] [3]
Molecular Weight	208.99 g/mol	[2] [3]
Melting Point	53.0 to 57.0 °C	
Boiling Point	213.3 ± 35.0 °C (Predicted)	
Appearance	White to gray to brown powder or crystal	

Synthesis of 4-Bromo-2,3-difluorophenol

A common method for the synthesis of **4-Bromo-2,3-difluorophenol** involves the demethylation of 4-bromo-2,3-difluoroanisole.

Experimental Protocol: Synthesis from 4-bromo-2,3-difluoroanisole[3]

Materials:

- 4-bromo-2,3-difluoroanisole (1-bromo-2,3-difluoro-4-methoxybenzene)
- Dichloromethane (DCM)
- 1 M Boron tribromide (BBr₃) in DCM
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate
- Round-bottom flask
- Stirring apparatus

- Cooling bath
- Separatory funnel
- Rotary evaporator

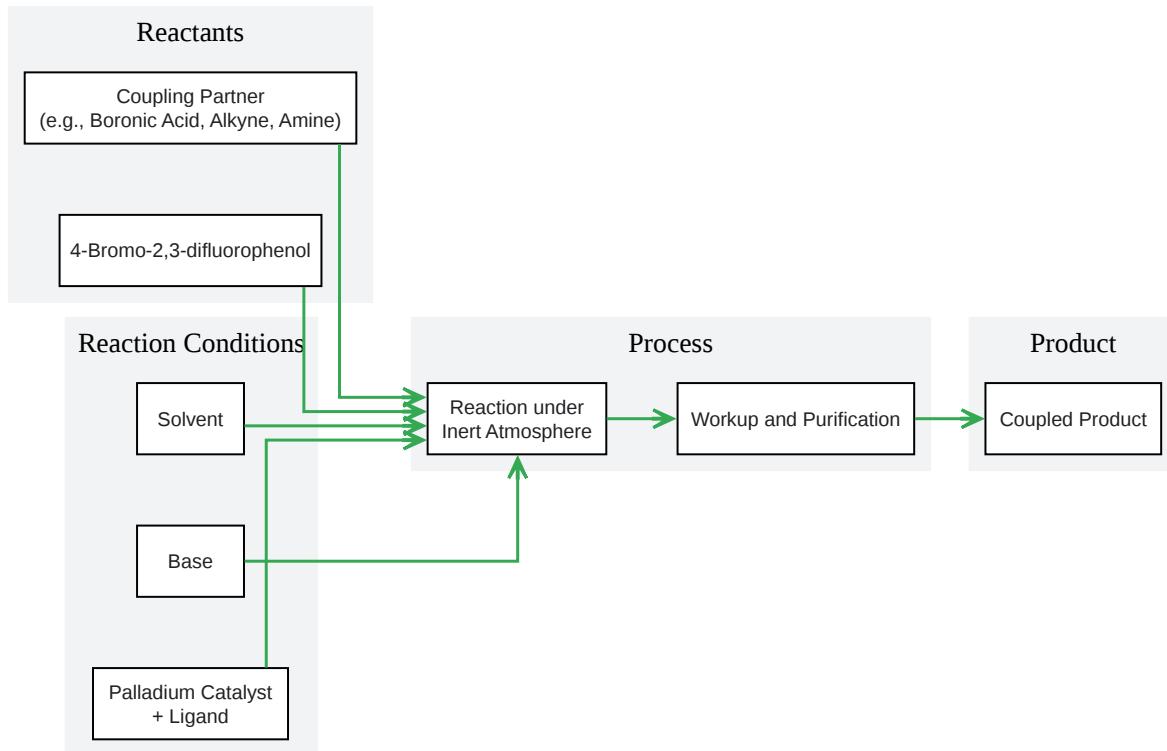
Procedure:

- In a round-bottom flask, dissolve 4-bromo-2,3-difluoroanisole (e.g., 3 g, 13.45 mmol) in dichloromethane (30 mL).
- Cool the stirred solution to -20 °C using a cooling bath.
- Slowly add a 1 M solution of boron tribromide in DCM (e.g., 26.9 mL, 26.9 mmol) dropwise over 10 minutes.
- Remove the cooling bath and allow the reaction mixture to stir at room temperature for 12 hours.
- Cool the reaction mixture to 10 °C and quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution (100 mL).
- Dilute the mixture with dichloromethane (150 mL).
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
- The product, **4-bromo-2,3-difluorophenol**, can be further purified if necessary. The provided example yielded a dark red oil (2 g, 9.47 mmol, 70% yield).[3]

Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Bromo-2,3-difluorophenol**.


Applications in Organic Synthesis

4-Bromo-2,3-difluorophenol is a valuable intermediate for introducing the 4-bromo-2,3-difluorophenoxy moiety into larger molecules. The bromine atom is particularly useful for participating in various palladium-catalyzed cross-coupling reactions. While specific protocols for **4-Bromo-2,3-difluorophenol** are not readily available in the searched literature, general procedures for similar compounds can be adapted.

Potential Cross-Coupling Reactions

The bromine atom on the aromatic ring of **4-Bromo-2,3-difluorophenol** allows for a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of pharmaceuticals and other complex organic molecules.

General Workflow for Cross-Coupling Reactions:

[Click to download full resolution via product page](#)

Caption: Generalized workflow for cross-coupling reactions.

Biological Activity and Signaling Pathways

While **4-Bromo-2,3-difluorophenol** is cited as a key intermediate in the synthesis of pharmaceuticals, particularly for anti-inflammatory and analgesic drugs, publicly available literature does not currently link this specific compound to the synthesis of a well-characterized bioactive molecule with a known biological target and signaling pathway.^[4] Therefore, a specific signaling pathway diagram involving a derivative of **4-Bromo-2,3-difluorophenol** cannot be provided at this time.

The general class of bromophenol derivatives has been investigated for a range of biological activities, including the inhibition of enzymes such as protein tyrosine phosphatase 1B (PTP1B), aldose reductase, α -glucosidase, and α -amylase.^{[5][6]} Inhibition of these enzymes is relevant to the treatment of diabetes and its complications.

Safety Information

4-Bromo-2,3-difluorophenol is a hazardous substance and should be handled with appropriate safety precautions. The following table summarizes its GHS hazard classifications.

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Precautionary Measures:

- Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
- Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing.
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
- Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

4-Bromo-2,3-difluorophenol is a valuable and reactive intermediate in organic synthesis. Its chemical properties, particularly the presence of fluorine and bromine substituents, make it an attractive starting material for the development of new pharmaceuticals and advanced materials. While detailed experimental protocols for its application in the synthesis of specific bioactive compounds are not widely available in the public domain, its potential for use in a variety of cross-coupling reactions is clear. Researchers and drug development professionals should handle this compound with care, adhering to the recommended safety protocols. Further research into the synthesis and biological evaluation of derivatives of **4-Bromo-2,3-difluorophenol** is warranted to fully explore its potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. patents.justia.com [patents.justia.com]
- 2. 4-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 10219942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2,3-difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 4. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 5. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Bromo-2,3-difluorophenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b118781#iupac-name-for-4-bromo-2-3-difluorophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com